molecular formula C7H8O B102428 (2E,4E)-2,4-Heptadien-6-yn-1-ol CAS No. 17098-71-4

(2E,4E)-2,4-Heptadien-6-yn-1-ol

Cat. No.: B102428
CAS No.: 17098-71-4
M. Wt: 108.14 g/mol
InChI Key: NAGGDXNHDQXVTI-VNKDHWASSA-N
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Description

(2E,4E)-2,4-Heptadien-6-yn-1-ol (CAS: 17098-71-4) is a conjugated enynol with the molecular formula C₇H₈O. Its structure features two trans-conjugated double bonds (C2–C3 and C4–C5) and a terminal alkyne at C6–C7, combined with a hydroxyl group at C1.

Properties

CAS No.

17098-71-4

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

(2E,4E)-hepta-2,4-dien-6-yn-1-ol

InChI

InChI=1S/C7H8O/c1-2-3-4-5-6-7-8/h1,3-6,8H,7H2/b4-3+,6-5+

InChI Key

NAGGDXNHDQXVTI-VNKDHWASSA-N

SMILES

C#CC=CC=CCO

Isomeric SMILES

C#C/C=C/C=C/CO

Canonical SMILES

C#CC=CC=CCO

Synonyms

(2E,4E)-2,4-Heptadien-6-yn-1-ol

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

a) (E,E)-2,4-Hexadien-1-ol (CAS: 17102-64-6)
  • Formula : C₆H₁₀O
  • Key Differences : Shorter carbon chain (C6 vs. C7) and absence of the terminal alkyne.
  • Properties: Molecular weight: 98.14 g/mol . Applications: Used in flavor/fragrance industries due to its role in walnut aroma profiles .
b) (2E,4E)-Hexa-2,4-dien-1-ol (CHEM019585)
  • Classification : Medium-chain primary fatty alcohol.
  • Biological Relevance : Demonstrates lower cytotoxicity compared to alkyne-containing analogues, as seen in NCTC 2544 cell studies .
c) (Z,E)-2-Octen-4-yn-1-ol
  • Formula : C₈H₁₂O
  • Key Differences: Longer chain (C8), alkyne at C4–C5, and non-conjugated double bonds.
  • Reactivity : Undergoes rapid isomerization in superbasic media (e.g., NaEDA/EDA), forming (E,Z)-isomers. IR spectra show distinct C≡C stretches at 2209 cm⁻¹ .

Functional Group Comparisons

Compound Double Bonds Alkyne Hydroxyl Position Key Reactivity
(2E,4E)-2,4-Heptadien-6-yn-1-ol Conjugated (C2–C5) C6–C7 C1 Alkyne enables cycloadditions; conjugated dienes enhance electrophilic addition.
(E,E)-2,4-Hexadien-1-ol Conjugated (C2–C4) None C1 Limited to diene-based reactions (e.g., Diels-Alder).
(4E)-Hex-4-en-2-yn-1-ol Non-conjugated (C4) C2–C3 C1 Alkyne proximity to hydroxyl may increase acidity (pKa ~15–17) .

Physicochemical Properties

Property This compound (E,E)-2,4-Hexadien-1-ol (Z,E)-2-Octen-4-yn-1-ol
Molecular Weight (g/mol) 108.14 98.14 124.18
Boiling Point (°C) Not reported 160–162 195–200 (estimated)
Polarity High (OH + alkyne) Moderate (OH + diene) Moderate (OH + alkyne)

Preparation Methods

Mechanism and Ligand Design

Palladium-catalyzed carbostannylation enables the simultaneous formation of C–C and C–Sn bonds, providing a route to conjugated alkenylstannanes. In the context of (2E,4E)-2,4-Heptadien-6-yn-1-ol, this method employs alkynylstannanes and terminal alkynes under Pd(0) catalysis. Key findings include:

  • Ligand specificity : Cyclohexylamine-derived iminophosphine ligands (e.g., 1b ) enhance regioselectivity and syn-addition stereochemistry.

  • Catalytic cycle : Oxidative addition of alkynylstannanes to Pd(0) forms Pd–Sn intermediates, followed by alkyne insertion and reductive elimination.

Table 1: Representative Conditions for Pd-Catalyzed Synthesis

SubstrateCatalyst SystemTemperatureYieldSelectivity (E/Z)Reference
Ethyl propiolatePd(0)/iminophosphine 1b 25°C89%>95:5 (E)
Tributyl(phenylethynyl)tinPd(OAc)₂/2,6-diisopropylphenylimino90°C78%89:11 (E)

Post-Synthetic Modifications

The alkenylstannane intermediates undergo further transformations:

  • Cross-coupling : Stille coupling with aryl halides introduces aromatic groups (e.g., 4-nitrophenyl).

  • Iododestannylation : Treatment with I₂ yields (Z)-1-iodo-4-phenyl-1-buten-3-yne.

Hydrozirconation-Hydrostannation Sequences

Stepwise Metallation and Coupling

This method leverages the regioselective addition of zirconocene and stannane reagents to alkynes:

  • Hydrozirconation : Cp₂ZrHCl adds to terminal alkynes, forming vinylzirconium intermediates.

  • Transmetallation : Quenching with tributyltin chloride yields alkenylstannanes.

  • Pd-Catalyzed Cross-Coupling : Reaction with propargyl alcohols under Suzuki-Miyaura conditions constructs the dienynol backbone.

Table 2: Hydrozirconation-Stannation Parameters

Starting AlkyneZr ReagentSn ReagentCoupling PartnerYieldReference
1-HeptyneCp₂ZrHClBu₃SnClPropargyl alcohol65%
3-Hexyn-1-olSchwartz reagentPh₃SnClIodoalkyne72%

Stereochemical Control

The (E,E)-configuration arises from syn-addition during hydrozirconation and retention of geometry during transmetallation.

Double Elimination Reactions

β-Acetoxy Sulfone Elimination

β-Acetoxy sulfones undergo base-mediated elimination to form conjugated dienynes:

  • Sulfone Synthesis : Reaction of propargyl alcohols with sulfonyl chlorides.

  • Acetylation : Protection of hydroxyl groups as acetates.

  • Elimination : Treatment with K₂CO₃ or DBU induces dual elimination, yielding (2E,4E)-dienynols.

Table 3: Elimination Reaction Optimization

SubstrateBaseSolventTemperatureYieldReference
β-Acetoxy sulfoneDBUTHF60°C82%
Protected dienynolK₂CO₃DMF80°C68%

Oxidative Rearrangement of Allenols

Electrophilic Activation

Allenols, such as 2,3-butadienyl acetates, react with electrophiles (e.g., fluoropyridinium salts) to form conjugated enones. Subsequent reduction or hydrolysis yields dienynols:

  • Electrophilic Attack : Fluoropyridinium salts target the terminal allenic carbon.

  • Hydration and Tautomerization : Water addition and proton shifts generate enones.

  • Reduction : NaBH₄ or LiAlH₄ reduces enones to alcohols.

Table 4: Oxidative Rearrangement Conditions

Allenol SubstrateElectrophileProductYieldReference
2,3-Butadienyl acetateFP-OTf 240 Enone75%
Enone intermediateNaBH₄Dienynol88%

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for (2E,4E)-2,4-Heptadien-6-yn-1-ol, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The compound’s synthesis typically involves Sonogashira coupling or alkyne hydration followed by Wittig olefination to install the conjugated diene and terminal alkyne moieties. Key factors include solvent polarity (e.g., THF vs. DMF) and temperature control (0–25°C) to preserve the (E,E)-configuration . For example, using palladium catalysts with bulky ligands (e.g., P(t-Bu)₃) minimizes undesired isomerization. Confirm stereochemistry via NOESY or X-ray crystallography .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) for this compound?

  • Methodological Answer : Discrepancies between experimental 1^1H NMR chemical shifts (e.g., δ 5.8–6.2 ppm for conjugated dienes) and DFT-predicted values may arise from solvent effects or dynamic conformational averaging. Cross-validate using 2D NMR (COSY, HSQC) and gas-phase computational models (e.g., Gaussian with B3LYP/6-31G* basis set). Adjust for solvent polarity in simulations using PCM (Polarizable Continuum Model) .

Q. What are the key safety considerations when handling this compound in laboratory settings?

  • Methodological Answer : Due to its terminal alkyne group, the compound is prone to exothermic polymerization under heat or light. Use inert atmosphere (N₂/Ar) during synthesis and storage. Personal protective equipment (PPE) should include nitrile gloves, P95 respirators for aerosol protection, and flame-resistant lab coats. Refer to NIST safety protocols for handling unsaturated alcohols .

Advanced Research Questions

Q. How can regioselectivity be controlled in cycloaddition reactions involving this compound?

  • Methodological Answer : The conjugated diene and alkyne groups enable Diels-Alder or [2+2] cycloadditions. To favor 6-endo over 7-exo pathways in iodocyclization, use Lewis acids like BF₃·OEt₂ to stabilize transition states. Monitor reaction progress via in-situ IR spectroscopy (C≡C stretch at ~2100 cm⁻¹) and optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) .

Q. What strategies mitigate oxidative degradation during catalytic applications of this compound?

  • Methodological Answer : Oxidative instability (e.g., aldehyde formation via C-OH oxidation) can be minimized by adding radical scavengers (TEMPO) or using low-oxygen reaction setups. Redox-active metal catalysts (e.g., Ru complexes) with chelating ligands (bipyridine) reduce side reactions. Characterize degradation products via GC-MS or HPLC-UV .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The alkyne’s electron-deficient nature (due to conjugation with dienes) enhances reactivity in Sonogashira couplings. Steric hindrance from the diene moiety can be countered by using PdCl₂(PPh₃)₂ with CuI co-catalysts. Compare turnover frequencies (TOF) under varying electronic conditions (e.g., electron-rich aryl iodides vs. bromides) .

Critical Analysis of Contradictions

  • Stereochemical Assignments : Discrepancies in literature about diene geometry (E vs. Z) often stem from inadequate NOESY data. Use high-field NMR (≥500 MHz) and X-ray crystallography for unambiguous assignments .
  • Reactivity in Protic Solvents : Conflicting reports on alkyne stability in methanol vs. ethanol may relate to trace metal impurities. Pre-distill solvents and use chelating agents (EDTA) to standardize results .

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